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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the in vivo use of Azelaprag (also known

as BGE-105 or AMG 986). The guide offers troubleshooting advice and frequently asked

questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: What is Azelaprag and what is its primary mechanism of action?

Azelaprag is a potent, orally available small molecule agonist for the apelin receptor (APJ).

The apelin receptor is a G protein-coupled receptor (GPCR) that, when activated, mimics many

of the metabolic and physiological benefits of exercise. This is why Azelaprag is often referred

to as an "exercise mimetic". Its primary mechanism involves stimulating the apelin receptor

signaling pathway, which plays a key role in regulating muscle metabolism, growth, repair, and

cardiovascular function.[1][2][3][4]

Q2: We are observing unexpected toxicity or adverse events in our animal models, what could

be the cause?

A significant safety concern that has emerged from clinical trials is the potential for liver toxicity.

Specifically, observations of elevated liver enzymes (transaminitis) were reported in a Phase 2
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clinical trial in some subjects receiving Azelaprag, which led to the discontinuation of the study.

[1][5][6][7]

Troubleshooting Steps:

Monitor Liver Enzymes: It is crucial to include regular monitoring of liver function markers

(e.g., ALT, AST) in your in vivo study design.

Dose Reduction: If you observe signs of toxicity, consider a dose-reduction study to identify a

more tolerable dose range for your specific animal model and experimental conditions.

Histopathological Analysis: At the end of your study, perform a thorough histopathological

examination of the liver tissue to check for any signs of injury.

Vehicle Control: Ensure that the vehicle used for administration is not contributing to the

observed toxicity by having a dedicated vehicle-only control group.

Q3: What is a suitable vehicle for administering Azelaprag in vivo?

While specific, peer-reviewed publications detailing the vehicle for oral gavage of Azelaprag
are not readily available, a common approach for similar small molecules can be adapted. One

supplier suggests a formulation consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and

60% Saline/PBS.

Important Considerations:

Solubility: Azelaprag is soluble in DMSO. Sonication may be required to achieve complete

dissolution.

Optimization: This suggested vehicle is a starting point. It is essential to perform your own

vehicle safety and tolerability studies in your chosen animal model.

Alternative Administration: In some preclinical studies, Azelaprag has been administered in

the drinking water.[8] This can be an alternative to oral gavage but may lead to less precise

dosing.
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Q4: We are not observing the expected efficacy in our obesity model. What are some potential

reasons?

Dosage: The dosage may be insufficient. Preclinical studies in mouse models of obesity

have used Azelaprag in drinking water at a concentration of 1.1 g/L.[8] Ensure your dosage

is within an effective range.

Combination Therapy: The most significant effects of Azelaprag on weight loss in preclinical

models have been observed when it is used in combination with other anti-obesity drugs,

such as GLP-1 receptor agonists (e.g., semaglutide) or dual GLP-1/GIP receptor agonists

(e.g., tirzepatide).[3][4][9][10] As a monotherapy, its effects on weight loss might be less

pronounced.[11]

Animal Model: The choice of animal model is critical. Diet-induced obese (DIO) mice are a

commonly used model for studying the effects of Azelaprag.[4][8]

Duration of Treatment: Ensure the treatment duration is sufficient to observe a therapeutic

effect. Some studies have administered Azelaprag for several weeks to months.[8]

Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from in vivo experiments with Azelaprag.

Table 1: Preclinical Efficacy of Azelaprag in Mouse Models of Obesity
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Animal Model
Administration
Route & Dose

Combination Agent Key Findings

Diet-induced obese

(DIO) mice

1.1 g/L in drinking

water

Tirzepatide (10

nmol/kg)

Increased total weight

loss to 39%

(compared to 16%

with tirzepatide alone).

Restored body

composition and

muscle function to that

of lean controls.[9][10]

Diet-induced obese

(DIO) mice

1.1 g/L in drinking

water + 115 mg/kg SC

once daily

Semaglutide (10

nmol/kg once per 3

days)

Combination therapy

increased weight loss

to 36% and showed

greater reductions in

left ventricular

diameter compared to

monotherapies.[8]

Diet-induced obese

(DIO) mice

1.1 g/L in drinking

water
Monotherapy

Reduced A1c to levels

comparable to lean

controls and improved

oral glucose

tolerance. Increased

physical activity and

energy expenditure.

Table 2: Human Clinical Trial Dosages
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Study Phase Population
Administration Route &
Dose

Phase 2 (STRIDES trial)
Obese individuals aged 55 and

older

Oral, 300 mg once or twice

daily (in combination with

tirzepatide)[1][12][13][14]

Phase 1b
Healthy older volunteers on

bed rest
240mg daily IV infusion

Phase 1
Healthy subjects and heart

failure patients

Single oral doses up to 650

mg[9]

Experimental Protocols
Protocol 1: Administration of Azelaprag in a Mouse Model of Diet-Induced Obesity

This protocol is based on a study investigating the cardioprotective effects of Azelaprag.[8]

Animal Model: Diet-induced obese (DIO) mice.

Groups:

Vehicle control

Azelaprag monotherapy

Combination agent monotherapy (e.g., Semaglutide)

Azelaprag + Combination agent

Azelaprag Preparation and Dosing:

In Drinking Water: Prepare a solution of Azelaprag at a concentration of 1.1 g/L in the

drinking water provided to the mice.

Subcutaneous Injection: Prepare a formulation of Azelaprag for subcutaneous injection at

a dose of 115 mg/kg, administered once daily. The specific vehicle for the subcutaneous

injection would need to be optimized for solubility and tolerability.
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Treatment Duration: 2 weeks or longer, depending on the study endpoints.

Outcome Measures:

Body weight and body composition (e.g., using EchoMRI).

Cardiac function (e.g., echocardiography).

Gene expression analysis of heart tissue for markers of injury and fibrosis.

Metabolic parameters (e.g., glucose tolerance tests, A1c levels).
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Caption: Azelaprag activates the APJ receptor, initiating downstream signaling.

Experimental Workflow for Azelaprag In Vivo Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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